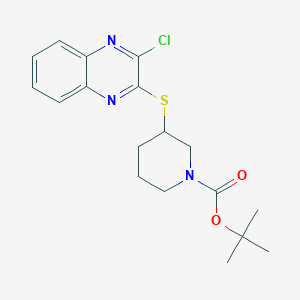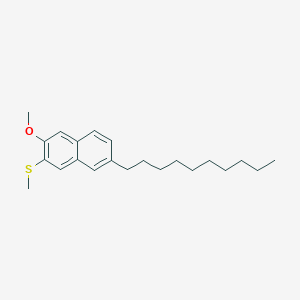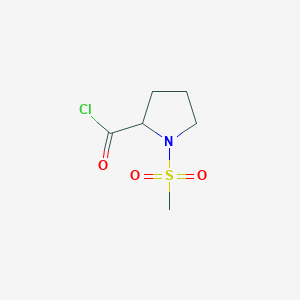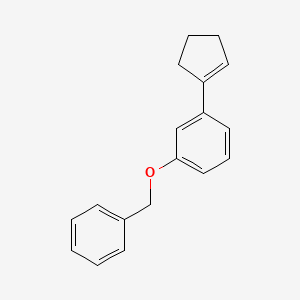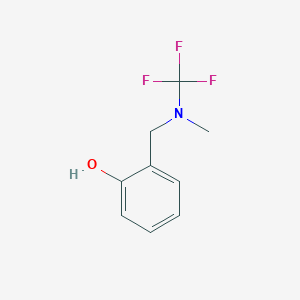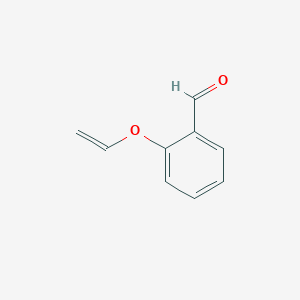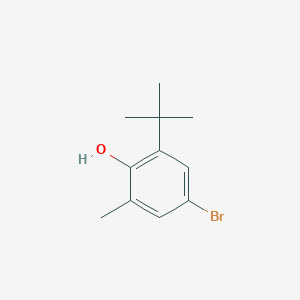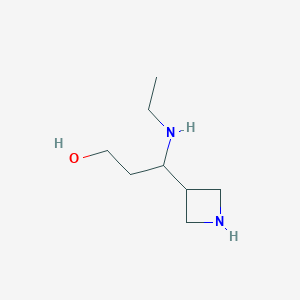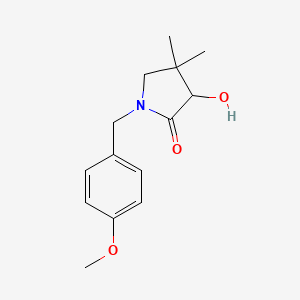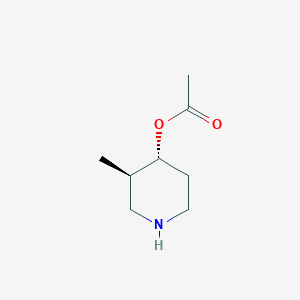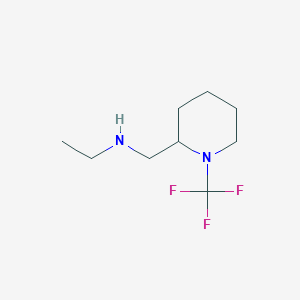
N-((1-(trifluoromethyl)piperidin-2-yl)methyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(trifluoromethyl)piperidin-2-yl)methyl)ethanamine is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group at the 1-position and an ethanamine group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(trifluoromethyl)piperidin-2-yl)methyl)ethanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment of the Ethanamine Group: The ethanamine group is attached through nucleophilic substitution reactions, often using ethanamine or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-(trifluoromethyl)piperidin-2-yl)methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethanamine group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethanamine or its derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
N-((1-(trifluoromethyl)piperidin-2-yl)methyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-((1-(trifluoromethyl)piperidin-2-yl)methyl)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring can interact with various receptors or enzymes, modulating their activity and leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-ethyl-ethanamine: Similar structure but lacks the trifluoromethyl group.
N-methyl-2-phenyl-N-((1-[2-(trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl)methyl)ethanamine: Contains a naphthyridine moiety instead of a simple piperidine ring.
Uniqueness
N-((1-(trifluoromethyl)piperidin-2-yl)methyl)ethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in drug development and agrochemical synthesis.
Propriétés
Formule moléculaire |
C9H17F3N2 |
|---|---|
Poids moléculaire |
210.24 g/mol |
Nom IUPAC |
N-[[1-(trifluoromethyl)piperidin-2-yl]methyl]ethanamine |
InChI |
InChI=1S/C9H17F3N2/c1-2-13-7-8-5-3-4-6-14(8)9(10,11)12/h8,13H,2-7H2,1H3 |
Clé InChI |
QWKMITBBHBEMFJ-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1CCCCN1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno[2,3-f][1]benzothiol-8-yl]furan](/img/structure/B13969477.png)

